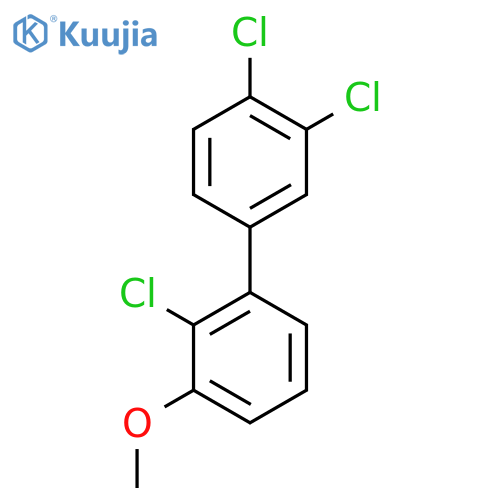Cas no 168135-63-5 (2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl)
2'-クロロ-3,4-ジクロロ-3'-メトキシビフェニルは、高度に官能基化されたビフェニル骨格を有する有機化合物です。3つの塩素原子とメトキシ基という電子求引性・供与性基の組み合わせにより、特異的な電子特性と立体構造を呈します。特に農薬・医薬中間体としての応用が期待され、芳香族求電子置換反応における位置選択性の制御が可能です。分子内のハロゲン配置により、π共役系の分極が促進され、他の芳香族化合物との反応性に優れる点が特徴です。また、結晶性が高く精製プロセスが簡便であるため、高純度品の調製に適しています。

168135-63-5 structure
商品名:2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl
CAS番号:168135-63-5
MF:C13H9Cl3O
メガワット:287.568960905075
CID:4996398
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl 化学的及び物理的性質
名前と識別子
-
- 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl
-
- インチ: 1S/C13H9Cl3O/c1-17-12-4-2-3-9(13(12)16)8-5-6-10(14)11(15)7-8/h2-7H,1H3
- InChIKey: WZYIXRBJQTZLMS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C=CC(=C(C=1)Cl)Cl)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 249
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 5.8
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011004835-500mg |
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl |
168135-63-5 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
| Alichem | A011004835-1g |
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl |
168135-63-5 | 97% | 1g |
1,549.60 USD | 2021-07-05 | |
| Alichem | A011004835-250mg |
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl |
168135-63-5 | 97% | 250mg |
480.00 USD | 2021-07-05 |
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
168135-63-5 (2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl) 関連製品
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
